(R)-(+)-1-(4-Methoxyphenyl)ethylamine
Overview
Description
(R)-(+)-1-(4-Methoxyphenyl)ethylamine is a chiral amine that is of interest in various chemical and pharmaceutical applications. It is related to compounds that have been studied for their potential use in asymmetric synthesis and as intermediates in the production of analgesic drugs. The compound's optical purity and potential for inducing asymmetry in reactions make it a valuable subject of study in the field of organic chemistry .
Synthesis Analysis
The synthesis of chiral amines, including (R)-(+)-1-(4-Methoxyphenyl)ethylamine, has been explored through asymmetric reactions. For instance, optically pure chiral amines have been synthesized by reacting arylmethylideneamines with Grignard reagents, achieving 100% optical purity. These compounds were then converted into hydrochlorides for further evaluation . Additionally, the synthesis of polymerizable monomers containing functional groups, such as (R)- and (S)-1-(4-vinylphenyl)ethylamine, has been reported, with the optically pure forms obtained through racemic resolution .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography. For example, the crystal structure of (R)-1-(methoxycarbonyl)ethyl(R)(+)-α-methylbenzylaminebis(dimethylglyoximato)cobalt(III) was elucidated, revealing a twisted bis(dimethylglyoximato) cobalt moiety due to steric repulsion, which is believed to induce asymmetry in hydrogenation reactions . Similarly, the crystal structure of a less-soluble diastereomeric salt of 1-(3-methoxyphenyl)ethylamine with mandelic acid was determined, showing a layer-like arrangement that contributes to high resolution efficiency .
Chemical Reactions Analysis
The chemical behavior of (R)-(+)-1-(4-Methoxyphenyl)ethylamine can be inferred from studies on similar compounds. The aforementioned twisted bis(dimethylglyoximato) cobalt complex is proposed to influence the asymmetry in hydrogenation reactions, with the Co–C bond cleavage proceeding mainly through inversion of configuration . This suggests that the steric and electronic properties of the (R)-(+)-1-(4-Methoxyphenyl)ethylamine moiety can significantly affect the course of chemical reactions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of (R)-(+)-1-(4-Methoxyphenyl)ethylamine are not detailed in the provided papers, related compounds have been characterized using various analytical techniques. For instance, a new rhodamine derivative was characterized by 1H-NMR, 13C-NMR, FTIR, and high-resolution MS, indicating the importance of these methods in determining the properties of such compounds . The optical resolution of chiral amines using enantiomerically pure mandelic acid also highlights the significance of optical purity and the ability to form diastereomeric salts, which can influence solubility and other physical properties .
Scientific Research Applications
Enantioselective Synthesis
(R)-(+)-1-(4-Methoxyphenyl)ethylamine has been utilized in the enantioselective synthesis of pharmaceutical compounds. For example, it was used in the optical resolution of 1-(3-methoxyphenyl)ethylamine with mandelic acid to obtain key intermediates for new phenyl carbamate drugs, demonstrating high resolution efficiency (Sakai et al., 1993).
Biocatalytic Processes
This compound has been involved in efficient biocatalytic processes. An example is the resolution of 1-(3′-bromophenyl)ethylamine by enantioselective lipase-mediated acylation, yielding high yields and enantiomeric excess, showcasing its potential in the production of chiral amines (Gill, Das, & Patel, 2007).
Chiral Discrimination Studies
Studies on chiral discrimination and interaction between enantiomers and serum albumins have also employed (R)-(+)-1-(4-Methoxyphenyl)ethylamine. These studies are crucial for the development of chiral drugs and understanding biological systems (Fang et al., 2013).
In Polymer Science
In the field of polymer science, (R)-(+)-1-(4-Methoxyphenyl)ethylamine has been used to study the properties of imprinted polymers. These studies involve examining the morphology, structure, and recognition properties of the polymers, contributing to the development of selective and efficient polymeric materials (Luliński & Maciejewska, 2013).
Asymmetric Catalysis
The compound has been involved in the synthesis and structural studies of new chiral ligands for asymmetric catalysis. These ligands are crucial in the field of organometallic chemistry and have wide applications in the synthesis of enantiomerically pure products (Togni et al., 1994).
Safety And Hazards
properties
IUPAC Name |
(1R)-1-(4-methoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,10H2,1-2H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDGKQNNPKXKII-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348903 | |
Record name | (R)-(+)-1-(4-Methoxyphenyl)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-1-(4-Methoxyphenyl)ethylamine | |
CAS RN |
22038-86-4 | |
Record name | (+)-1-(4-Methoxyphenyl)ethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22038-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-(+)-1-(4-Methoxyphenyl)ethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022038864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-(+)-1-(4-Methoxyphenyl)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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